(Z)-2-cyano-3-(4-cyanophenyl)-N-naphthalen-1-ylprop-2-enamide
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Overview
Description
The compound “(Z)-2-cyano-3-(4-cyanophenyl)-N-naphthalen-1-ylprop-2-enamide” is an organic compound containing a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a cyanophenyl group (a phenyl group with a cyanide substituent), and an amide group. The presence of the cyanide group suggests that the compound might have potential as a precursor in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds in the naphthalene and phenyl rings .Chemical Reactions Analysis
The presence of the cyanide group in this compound suggests that it could participate in various chemical reactions. For example, cyanides are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyanide group could increase its reactivity .Scientific Research Applications
- Researchers have employed 4-Cyanophenyl isocyanate , a derivative of EN300-26577500, to investigate enzyme-catalyzed reactions. By studying these reactions, scientists gain insights into key mechanisms underlying biochemical and physiological processes .
- Using the ligand TCPP , several porphyrinic MOF sensors (such as MOF-525, PCN-221, PCN-222, PCN-223, PCN-224, and PCN-225) have been synthesized. These MOFs, often incorporating higher valent Zr(IV) as the metal node, exhibit good textural qualities and stability. They hold promise for chemical sensing applications .
- EN300-26577500 plays a role in the “skeletal editing” of organic molecules by nitrogen atom deletion. This elegant method, developed by Prof. Levin and co-workers, allows precise modification of molecular structures, as reported in Nature 2021 .
- XRD is a fundamental technique for resolving structural information in crystal lattices. EN300-26577500 may find applications in XRD studies, aiding in the characterization of crystalline materials .
- Researchers have developed a one-pot, two-step method for synthesizing ethyl 2-[(Z)-2-(4-cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. This compound includes EN300-26577500 and demonstrates potential in medicinal chemistry .
Enzyme-Catalyzed Reactions
Metal-Organic Framework (MOF) Sensors
Skeletal Editing of Organic Molecules
X-Ray Powder Diffraction (XRD)
One-Pot Synthesis of Pyrimidine Derivatives
Mechanism of Action
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O/c22-13-16-10-8-15(9-11-16)12-18(14-23)21(25)24-20-7-3-5-17-4-1-2-6-19(17)20/h1-12H,(H,24,25)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDECMXSJEPIKIE-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=C(C=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C\C3=CC=C(C=C3)C#N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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